3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
The compound 3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidin-4-one class, known for diverse pharmacological activities, including antitumor and enzyme inhibitory effects . Its structure features a bicyclic thienopyrimidinone core with a 4-chlorophenyl group at position 3 and a (3,3-dimethyl-2-oxobutyl)sulfanyl substituent at position 2.
Properties
IUPAC Name |
11-(4-chlorophenyl)-10-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-21(2,3)16(25)11-27-20-23-18-17(14-5-4-6-15(14)28-18)19(26)24(20)13-9-7-12(22)8-10-13/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYIBUQNKHIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dimethyl-oxobutyl sulfanyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the cyclopenta-thieno-pyrimidinone core. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures, including spectroscopic analysis and chromatography, ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key analogs differ primarily in the sulfanyl group and aromatic substituents. The following table summarizes structural and physicochemical differences:
Key Observations:
- Electronic Effects : Analog 1’s chlorobenzyl group introduces electron-withdrawing effects, whereas Analog 4’s methoxy group is electron-donating, altering electronic distribution in the core structure.
- Molecular Weight : The target compound (~513.5) is heavier than most analogs, which may impact pharmacokinetics (e.g., absorption, BBB penetration).
Pharmacological Potential
Thieno[2,3-d]pyrimidin-4-ones exhibit antitumor, antimicrobial, and kinase inhibitory activities. Key comparisons:
- Antitumor Activity : Analog 1 () and Analog 2 () show cytotoxicity in cancer cell lines, with IC₅₀ values <10 µM . The target compound’s bulky substituent may enhance binding to hydrophobic pockets in target enzymes.
- Enzyme Inhibition : Analog 4’s methoxy group () could improve interaction with cytochrome P450 enzymes, while the target’s oxo group may facilitate hydrogen bonding with catalytic residues.
Physicochemical and Spectroscopic Data
*Inferred from similar oxo-containing analogs .
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidin-4-one core with a 4-chlorophenyl substituent and a (3,3-dimethyl-2-oxobutyl)sulfanyl group. The presence of these functional groups is critical in determining the compound's biological interactions.
Antioxidant Activity
Preliminary studies have indicated that the compound exhibits significant antioxidant properties. In particular, it has been shown to inhibit lipid peroxidation effectively. For instance, a study demonstrated that at a concentration of 100 µM, the compound achieved an inhibition rate of approximately 91.7% in lipid peroxidation assays using the AAPH protocol .
Enzyme Inhibition
The compound also acts as an inhibitor of lipoxygenase enzymes. In a comparative study, it was found to have lower inhibition activity on soybean lipoxygenase (28% inhibition at 100 µM) compared to other synthesized intermediates with higher potency (IC50 values of 55 µM and 27 µM for other compounds) . This suggests that while the compound has some inhibitory effects on lipoxygenase, it may not be as potent as other derivatives.
Case Studies
-
Skin Improvement Applications :
A patent describes the use of this compound for cosmetic applications aimed at skin improvement. The biological activity related to skin treatment is attributed to its antioxidant properties and potential to enhance skin barrier functions . -
Pharmacological Research :
Further research into the pharmacological effects of this compound has indicated its potential utility in treating inflammatory conditions due to its enzyme inhibition capabilities. These findings are critical for advancing therapeutic applications in dermatology and beyond.
Comparative Biological Activity Table
| Activity Type | Compound | Inhibition Rate / IC50 |
|---|---|---|
| Antioxidant | 3-(4-chlorophenyl)-2-... | 91.7% at 100 µM |
| Lipoxygenase Inhibition | 3-(4-chlorophenyl)-2-... | 28% at 100 µM |
| Other Intermediates | Various synthesized derivatives | IC50 values: 55 µM & 27 µM |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thienopyrimidine core is known for its ability to modulate enzyme activities and inhibit oxidative stress pathways. The chlorophenyl group may enhance lipophilicity, aiding in cellular uptake and bioavailability.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno-pyrimidinone core. Critical steps include:
- Core assembly : Cyclocondensation of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., using acetic acid as solvent) .
- Functionalization : Introduction of the chlorophenyl and sulfanyl groups via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize by-products .
- Purification : Column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
- X-ray crystallography : For resolving 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC : To assess purity and stability under varying pH/temperature .
Q. How can researchers screen this compound for preliminary biological activity?
Standard protocols involve:
- In vitro assays : Antimicrobial (MIC determination against Gram+/Gram- bacteria), anticancer (MTT assay on cancer cell lines), or enzyme inhibition (kinase/phosphatase targets) .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish IC50/EC50 values .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological approaches include:
- Systematic substitution : Replace the chlorophenyl group with fluorophenyl, methyl, or methoxy analogs to evaluate electronic effects on bioactivity .
- Sulfanyl group modification : Compare alkyl vs. aryl sulfanyl derivatives to assess steric vs. electronic contributions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, COX-2) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell model) .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- In vivo validation : Conduct PK/PD studies in rodent models with controlled dosing regimens .
Q. What experimental designs are suitable for studying environmental or toxicological impacts?
Follow protocols from environmental chemistry frameworks:
- Fate analysis : Evaluate biodegradation (OECD 301 test) and photolysis rates in simulated environmental matrices .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity (LC50/EC50) .
- Bioaccumulation : Measure logP values and bioconcentration factors (BCF) in model organisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
